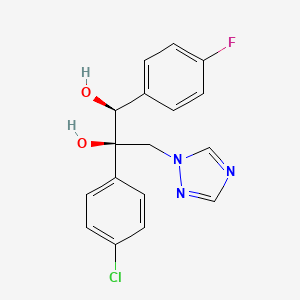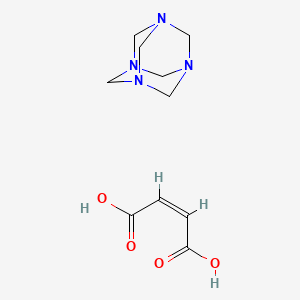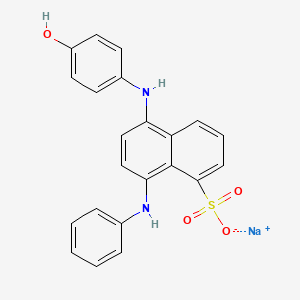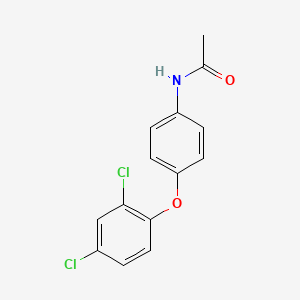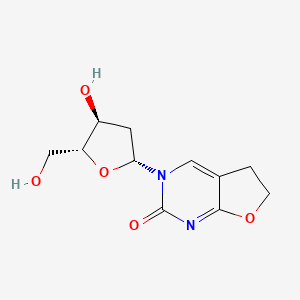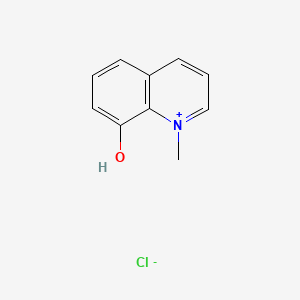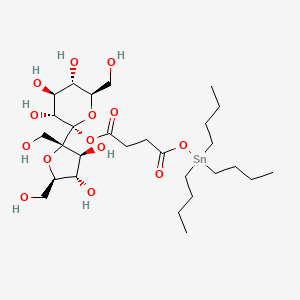
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): is a complex organic compound that belongs to the class of glycosides It is a derivative of sucrose, where the hydroxyl groups are modified with various functional groups, including a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sucrose are protected using acylation or silylation to prevent unwanted reactions.
Introduction of Tributylstannyl Group: The protected sucrose is then reacted with tributylstannyl chloride in the presence of a base such as pyridine to introduce the tributylstannyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted glycosides.
Wissenschaftliche Forschungsanwendungen
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for glycosidase activity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the delivery of the compound to target sites within cells. Once inside the cell, the compound can undergo enzymatic reactions, leading to the release of active metabolites that exert biological effects. The pathways involved may include glycosidase inhibition and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another derivative of sucrose with different functional groups.
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate: A simpler derivative with acetate groups.
Uniqueness
- The presence of the tributylstannyl group in alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) makes it unique compared to other sucrose derivatives. This group enhances its reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
63027-40-7 |
|---|---|
Molekularformel |
C28H52O14Sn |
Molekulargewicht |
731.4 g/mol |
IUPAC-Name |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-O-tributylstannyl butanedioate |
InChI |
InChI=1S/C16H26O14.3C4H9.Sn/c17-3-6-10(23)12(25)14(27)16(29-6,30-9(22)2-1-8(20)21)15(5-19)13(26)11(24)7(4-18)28-15;3*1-3-4-2;/h6-7,10-14,17-19,23-27H,1-5H2,(H,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1/t6-,7-,10-,11-,12+,13+,14-,15+,16+;;;;/m1..../s1 |
InChI-Schlüssel |
PMKUALPHGZCYDT-HOMMGNQWSA-M |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






